molecular formula C21H19Cl2NO B2763105 3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone CAS No. 339104-32-4

3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone

Cat. No.: B2763105
CAS No.: 339104-32-4
M. Wt: 372.29
InChI Key: HDMMMXYYKBGVJX-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is a synthetic organic compound characterized by its unique structure, which includes dichlorobenzyl and methylbenzyl groups attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the alkylation of a pyridinone derivative with 2,6-dichlorobenzyl chloride and 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorobenzyl)-4(1H)-pyridinone
  • 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone
  • 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Uniqueness

3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is unique due to the presence of both dichlorobenzyl and methylbenzyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[(4-methylphenyl)methyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO/c1-14-6-8-16(9-7-14)13-24-11-10-21(25)17(15(24)2)12-18-19(22)4-3-5-20(18)23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMMMXYYKBGVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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